
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is a complex peptide composed of multiple amino acids, including glycine, phenylalanine, and tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the precise control of reaction conditions and the sequential addition of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, leading to the cleavage of these bonds.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine, while reduction of disulfide bonds results in the formation of free thiol groups.
Applications De Recherche Scientifique
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and the behavior of peptides under various chemical conditions.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting the overall protein turnover in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide composed of glycine and phenylalanine.
Glycylglycine: The simplest dipeptide, composed of two glycine residues.
L-tryptophylglycine: A dipeptide composed of tryptophan and glycine.
Uniqueness
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is unique due to its complex structure, which includes multiple amino acids with distinct properties. This complexity allows it to interact with a wide range of molecular targets and participate in various biochemical processes, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60341-75-5 |
|---|---|
Formule moléculaire |
C28H33N7O7 |
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H33N7O7/c29-12-23(36)34-21(10-17-6-2-1-3-7-17)27(41)32-14-24(37)31-15-25(38)35-22(28(42)33-16-26(39)40)11-18-13-30-20-9-5-4-8-19(18)20/h1-9,13,21-22,30H,10-12,14-16,29H2,(H,31,37)(H,32,41)(H,33,42)(H,34,36)(H,35,38)(H,39,40)/t21-,22-/m0/s1 |
Clé InChI |
SLCHETWVOZBBLL-VXKWHMMOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


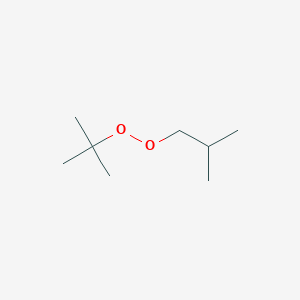

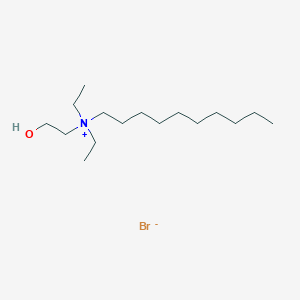
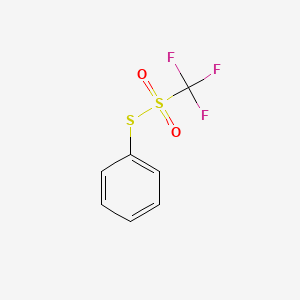

![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
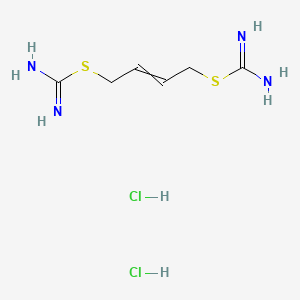
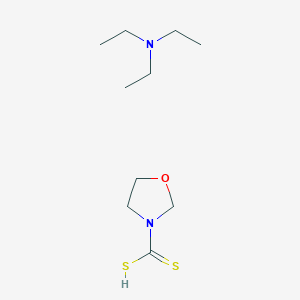
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


phosphanium iodide](/img/structure/B14613819.png)
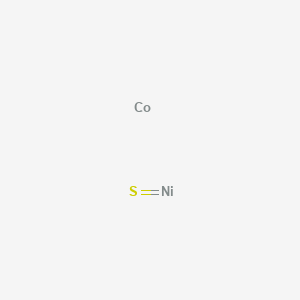
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
